6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid 6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15780776
InChI: InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol

6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC15780776

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid -

Specification

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
IUPAC Name 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14)
Standard InChI Key DQDONIZPMFCKPE-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C2N1C=C(C=C2)Br)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The molecular formula of 6-bromo-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is C₉H₇BrN₂O₂, with a molecular weight of 255.07 g/mol . The imidazo[1,2-a]pyridine scaffold consists of a fused bicyclic system incorporating both imidazole and pyridine rings, with substitutions at key positions modulating its electronic and steric properties.

Key Structural Features:

  • Bromine at C6: Enhances electrophilicity and facilitates cross-coupling reactions.

  • Methyl group at C3: Increases lipophilicity, potentially improving membrane permeability.

  • Carboxylic acid at C2: Enables salt formation and derivatization into esters or amides.

Physical Properties

Available data indicate the compound is supplied as a liquid with an assay purity of 98–99% . Critical parameters such as melting point, boiling point, and water solubility remain unreported in public literature. Storage recommendations specify keeping the compound in a tightly sealed container under dry, cool, and well-ventilated conditions to prevent degradation .

PropertyValue/Description
CAS Registry Number1146935-36-5
Molecular FormulaC₉H₇BrN₂O₂
Molecular Weight255.07 g/mol
AppearanceLiquid
Purity98–99%
Storage ConditionsDry, cool, ventilated environment

Synthetic Relevance and Applications

Role as a Synthetic Intermediate

Comparative Analysis with Structural Analogs

Brominated vs. Non-Brominated Derivatives

DerivativeReactivityBiological Activity
6-Bromo-3-methylimidazo[...]High electrophilicity (C6-Br)Enhanced antimicrobial potential
3-Methylimidazo[...] (no Br)Lower cross-coupling utilityReduced membrane permeability

Carboxylic Acid Functionalization

Compared to ester or amide derivatives, the free carboxylic acid group offers unique advantages:

  • Ionizability: Facilitates salt formation for improved aqueous solubility.

  • Direct Bioconjugation: Enables covalent linkage to biomolecules (e.g., peptides, antibodies).

Future Research Directions

Unexplored Pharmacological Avenues

  • Kinase Inhibition: Computational docking studies could predict interactions with oncogenic kinases (e.g., EGFR, BRAF).

  • Antiviral Screening: Evaluation against RNA viruses (e.g., SARS-CoV-2) given the scaffold’s affinity for viral proteases.

Advanced Synthetic Methodologies

  • Flow Chemistry: Continuous-flow systems may optimize yields in multi-step syntheses.

  • Microwave-Assisted Reactions: Reduce reaction times for bromine-mediated cross-couplings.

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